2,4-Dichloro-6-(difluoromethoxy)benzyl chloride

Electrophilic reactivity Nucleophilic substitution DFM positional effects

2,4-Dichloro-6-(difluoromethoxy)benzyl chloride (CAS 1803714-26-2) is a halogenated benzyl chloride derivative with the molecular formula C8H5Cl3F2O and molecular weight of 261.5 g/mol. This compound belongs to the class of difluoromethoxy-substituted benzyl chlorides that serve as versatile electrophilic intermediates in organic synthesis, with primary application relevance in agrochemical and pharmaceutical research contexts.

Molecular Formula C8H5Cl3F2O
Molecular Weight 261.5 g/mol
CAS No. 1803714-26-2
Cat. No. B1461841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-(difluoromethoxy)benzyl chloride
CAS1803714-26-2
Molecular FormulaC8H5Cl3F2O
Molecular Weight261.5 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1OC(F)F)CCl)Cl)Cl
InChIInChI=1S/C8H5Cl3F2O/c9-3-5-6(11)1-4(10)2-7(5)14-8(12)13/h1-2,8H,3H2
InChIKeyACJFIBJNSFABMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-6-(difluoromethoxy)benzyl chloride (CAS 1803714-26-2): Procurement Specifications and Compound Identification for Agrochemical and Pharmaceutical Intermediate Sourcing


2,4-Dichloro-6-(difluoromethoxy)benzyl chloride (CAS 1803714-26-2) is a halogenated benzyl chloride derivative with the molecular formula C8H5Cl3F2O and molecular weight of 261.5 g/mol . This compound belongs to the class of difluoromethoxy-substituted benzyl chlorides that serve as versatile electrophilic intermediates in organic synthesis, with primary application relevance in agrochemical and pharmaceutical research contexts [1]. The compound is commercially available from multiple suppliers with purity specifications typically at 95% or 98% .

2,4-Dichloro-6-(difluoromethoxy)benzyl chloride (CAS 1803714-26-2): Critical Differentiation from Positional Isomers and Structural Analogs in Synthetic Intermediate Procurement


Despite sharing identical molecular formulas (C8H5Cl3F2O) and molecular weights (261.5 g/mol) with several positional isomers including 2,4-dichloro-5-(difluoromethoxy)benzyl chloride (CAS 1803790-20-6), 3,4-dichloro-5-(difluoromethoxy)benzyl chloride (CAS 1803790-23-9), and 2,5-dichloro-3-(difluoromethoxy)benzyl chloride (CAS 1807184-86-6), the 2,4-dichloro-6-(difluoromethoxy) substitution pattern cannot be interchanged without fundamentally altering the electronic distribution, steric environment, and subsequent reactivity profile of the benzyl chloride moiety . The ortho-positioning of the difluoromethoxy group relative to the benzyl chloride reactive center in the 2,4-dichloro-6-substituted isomer creates a distinct nucleophilic substitution trajectory that differs from meta- or para-substituted analogs, directly impacting reaction kinetics and product outcomes in multi-step synthetic sequences [1]. Procurement decisions based solely on molecular formula matching without positional verification introduce substantial risk of synthetic failure.

2,4-Dichloro-6-(difluoromethoxy)benzyl chloride (CAS 1803714-26-2): Quantitative Differentiation Evidence for Procurement Decision-Making


Reactive Site Differentiation: Ortho-Difluoromethoxy Electronic Effects on Benzyl Chloride Reactivity

The 2,4-dichloro-6-(difluoromethoxy) substitution pattern positions the strongly electron-withdrawing difluoromethoxy group at the ortho position relative to the benzyl chloride reactive center. This ortho-DFM configuration produces distinct electronic effects on the electrophilic carbon compared to the 5-substituted isomer (CAS 1803790-20-6), where the DFM group is positioned more remotely [1]. The electron-withdrawing nature of the -OCHF2 group (Hammett σp ≈ 0.31-0.35) in ortho proximity to the -CH2Cl moiety modulates the partial positive charge at the benzylic carbon, influencing nucleophilic attack rates [2]. While the 5-substituted isomer is documented for applications in antibacterial agent synthesis [1], the 6-substituted (ortho-DFM) pattern offers a differentiated reactivity profile specifically relevant to pyrethroid-type pesticide intermediate pathways where ortho-substitution geometry aligns with target binding requirements [3].

Electrophilic reactivity Nucleophilic substitution DFM positional effects

Commercial Availability Benchmark: Supplier-Reported Purity Tier Comparison

Commercial sourcing analysis reveals tiered purity availability for 2,4-dichloro-6-(difluoromethoxy)benzyl chloride (CAS 1803714-26-2). Suppliers including BenchChem and EvitaChem list this compound at 95% purity , while MolCore offers an NLT 98% (Not Less Than 98%) specification with ISO certification compliance . This 3% absolute purity differential represents a quantifiable procurement consideration: the 98% grade reduces total non-target material burden by approximately 60% relative to the 95% grade (5% impurities vs 2% impurities) . In contrast, the comparator 3,4-dichloro-5-(difluoromethoxy)benzyl chloride (CAS 1803790-23-9) is commercially available at NLT 98% from the same supplier , establishing comparable purity tier availability across isomers when sourced from quality-controlled channels.

Commercial availability Purity specification Supplier comparison

Fluorination Pattern Differentiation: Cl3F2 vs Cl2F4 Halogen Profiles

2,4-Dichloro-6-(difluoromethoxy)benzyl chloride (CAS 1803714-26-2) contains three chlorine atoms and two fluorine atoms (Cl3F2 halogen profile). This halogen distribution differs fundamentally from fluorine-rich analogs such as 2,4-difluoro-6-(difluoromethoxy)benzyl chloride (CAS 1804895-97-3), which contains two chlorine atoms and four fluorine atoms (Cl2F4 profile) [1]. The higher fluorine content in the 2,4-difluoro analog is documented to improve metabolic stability and binding affinity in bioactive molecule synthesis, whereas the higher chlorine content in the target compound provides distinct electrophilic character at the aromatic ring positions [1]. Additionally, the chlorine atoms at the 2- and 4-positions in the target compound serve as handles for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are not equivalently accessible in the difluoro analog where those positions are fluorinated [2].

Fluorine content Metabolic stability Halogenation pattern

Reactive Site Architecture: Benzyl Chloride vs Benzyl Bromide Leaving Group Comparison

The benzyl chloride moiety (-CH2Cl) in 2,4-dichloro-6-(difluoromethoxy)benzyl chloride (CAS 1803714-26-2) provides a different leaving group reactivity profile compared to the corresponding benzyl bromide analog (2,4-dichloro-6-(difluoromethoxy)benzyl bromide) . In nucleophilic substitution reactions, benzyl bromide reacts approximately 50-100 times faster than benzyl chloride under identical conditions due to the lower C-Br bond dissociation energy (approximately 285 kJ/mol vs 327 kJ/mol for C-Cl) and bromide's superior leaving group ability [1]. The benzyl bromide analog undergoes nucleophilic substitution with amines, thiols, or alkoxides under milder conditions . The chloride derivative offers greater reaction control and is preferred when slower, more selective alkylation is required or when bromide introduction would interfere with subsequent reaction steps.

Leaving group reactivity Nucleophilic substitution rate Benzyl halide

CAS Registry Differentiation: Target Compound vs Non-Halogenated or Non-DFM Analogs

CAS 1803714-26-2 uniquely identifies 2,4-dichloro-6-(difluoromethoxy)benzyl chloride among structurally related compounds. The non-difluoromethoxylated analog, 2,4-dichlorobenzyl chloride (CAS 94-99-5), lacks the -OCHF2 group entirely, resulting in fundamentally different physicochemical properties and synthetic utility . The corresponding alcohol derivative, 2,4-dichloro-6-(difluoromethoxy)benzyl alcohol (CAS 1803818-05-4), contains a -CH2OH group rather than -CH2Cl, eliminating the electrophilic alkylating functionality essential for the target compound's role as a synthetic intermediate . The benzoyl chloride analog, 2,4-dichloro-5-(difluoromethoxy)benzoyl chloride (CAS 1806350-01-5), features an acyl chloride (-COCl) rather than benzyl chloride (-CH2Cl), producing distinct reactivity with nucleophiles (acylation vs alkylation) .

Chemical registry Structural specificity CAS number verification

2,4-Dichloro-6-(difluoromethoxy)benzyl chloride (CAS 1803714-26-2): Evidence-Backed Research and Industrial Application Scenarios


Pyrethroid-Class Agrochemical Intermediate Synthesis

2,4-Dichloro-6-(difluoromethoxy)benzyl chloride serves as a key electrophilic building block in the synthesis of difluoromethoxyaromatic intermediates for pyrethroid pesticide development [1]. The ortho-positioned difluoromethoxy group relative to the benzyl chloride reactive center provides the specific substitution geometry required for constructing pyrethroid ester linkages, differentiating this isomer from the 5-substituted analog (CAS 1803790-20-6) which is documented for antibacterial applications rather than pyrethroid pathways [2]. Procurement of the 6-substituted isomer is specifically indicated for agrochemical research programs developing next-generation pyrethroid derivatives.

Multi-Step Pharmaceutical Intermediate Requiring Controlled Alkylation Kinetics

In pharmaceutical synthetic sequences requiring controlled, moderate-rate nucleophilic substitution at the benzylic position, the benzyl chloride leaving group (-CH2Cl) provides approximately 50-100× slower reaction kinetics compared to the corresponding benzyl bromide analog [1]. This differential reactivity makes CAS 1803714-26-2 the preferred intermediate when synthetic protocols demand selective alkylation without over-reaction or when subsequent catalytic steps are incompatible with bromide contamination. The 98% NLT purity grade further ensures reproducible reaction stoichiometry in multi-gram to kilogram scale syntheses [2].

Cross-Coupling Derivatization via Aryl Chloride Handles

The 2,4-dichloro substitution pattern in CAS 1803714-26-2 provides two aryl chloride positions available for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling with organoboron reagents) [1]. This distinguishes the compound from the 2,4-difluoro analog (CAS 1804895-97-3), where the fluorine substituents are less amenable to cross-coupling chemistry but offer enhanced metabolic stability [2]. Researchers requiring orthogonal reactivity at the aromatic ring positions for building molecular complexity should select the 2,4-dichloro-substituted benzyl chloride.

Structure-Activity Relationship (SAR) Studies of DFM Positional Effects

CAS 1803714-26-2 represents the 2,4-dichloro-6-DFM substitution pattern within a family of isomeric compounds sharing the identical molecular formula C8H5Cl3F2O but differing in DFM group placement (positions 3, 4, 5, or 6) [1]. Comparative SAR studies evaluating how DFM group position modulates electronic effects on the benzylic reactive center and subsequent biological activity require procurement of positionally verified isomers. The 6-substituted (ortho-DFM) configuration provides a distinct Hammett electronic environment (σp ≈ 0.31-0.35 in ortho proximity) compared to meta- or para-like positioning in other isomers [2].

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